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Compound of Interest

Compound Name: (Z)-SU5614

Cat. No.: B1684612 Get Quote

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism

of action, and preclinical development of (Z)-SU5614, a multi-kinase inhibitor. The content is

tailored for researchers, scientists, and drug development professionals, offering detailed

insights into the compound's scientific journey.

Introduction
(Z)-SU5614, also known as Chloro-SU5416 or Chloro-Semaxanib, is a synthetically derived

small molecule that emerged from early efforts in targeted cancer therapy. It belongs to the

indolinone class of compounds, which have been a fertile ground for the development of kinase

inhibitors. Initially investigated by Sugen, a biotechnology company later acquired by

Pharmacia (now Pfizer), SU5614 was identified as a potent inhibitor of several receptor

tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis. Its primary targets include

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like Tyrosine

Kinase 3 (FLT3).[1][2] The compound's development was primarily focused on its potential as

an anti-cancer agent, particularly in the context of acute myeloid leukemia (AML) and solid

tumors where angiogenesis plays a critical role.

Discovery and Synthesis
While the specific initial discovery and synthesis records by Sugen are not extensively detailed

in publicly available literature, (Z)-SU5614 is a chlorinated derivative of SU5416, another well-

studied indolinone-based kinase inhibitor.[3] The core chemical structure, (3Z)-5-chloro-3-[(3,5-

dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one, was likely identified through
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high-throughput screening of chemical libraries against a panel of protein kinases.[3][4] This

was a common drug discovery strategy at the time, aiming to identify compounds that could

selectively inhibit the ATP-binding site of specific kinases.

Mechanism of Action
(Z)-SU5614 exerts its biological effects by competitively inhibiting the ATP-binding sites of its

target receptor tyrosine kinases. This inhibition prevents the autophosphorylation and

subsequent activation of downstream signaling pathways that are essential for cell proliferation,

survival, and angiogenesis.

Inhibition of VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a

critical process for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2

dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

SU5614 effectively blocks this by inhibiting the kinase activity of VEGFR-2, thereby preventing

endothelial cell proliferation and migration, and ultimately hindering the formation of new blood

vessels that supply tumors with essential nutrients.[5][6]

Inhibition of c-Kit
The c-Kit receptor and its ligand, stem cell factor (SCF), play a crucial role in the proliferation

and survival of various cell types, including hematopoietic stem cells and certain cancer cells.

In acute myeloid leukemia (AML), the c-Kit receptor is often expressed on leukemic blasts.

SU5614 has been shown to inhibit SCF-induced c-Kit phosphorylation, leading to growth arrest

and apoptosis in c-Kit-positive AML cell lines.[5][6]

Inhibition of FLT3
FMS-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that is frequently mutated

in AML. These mutations, most commonly internal tandem duplications (ITDs), lead to

constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting

uncontrolled proliferation of leukemic cells. (Z)-SU5614 has been demonstrated to be a potent

inhibitor of both wild-type and mutated FLT3, inducing growth arrest, apoptosis, and cell cycle

arrest in AML cell lines that express a constitutively activated FLT3 receptor.[7][8][9][10]
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Quantitative Data
The inhibitory activity of (Z)-SU5614 against its primary targets has been quantified in various

preclinical studies. The following table summarizes the reported half-maximal inhibitory

concentration (IC50) values.

Target Kinase IC50 Value (nM)
Cell Line/Assay
Condition

Reference

VEGFR-2 (Flk-1) 1,200 Cell-free assay [11][12]

PDGF Receptor 2,900 Cell-free assay [11][12]

c-Kit 30 In vitro [3][4]

VEGFR 460 In vitro [3][4]

PDGFRβ 360 In vitro [3][4]

FLT3 (constitutively

active)
150-650

Ba/F3 and AML cell

lines
[3][4]

Preclinical Studies
The preclinical development of (Z)-SU5614 involved a series of in vitro and in vivo studies to

characterize its anti-cancer activity and elucidate its mechanism of action.

In Vitro Studies
Kinase Inhibition Assays: These assays were fundamental in determining the potency and

selectivity of SU5614 against a panel of protein kinases.

Cell Proliferation Assays: Studies using various cancer cell lines, particularly AML and

endothelial cells, demonstrated that SU5614 inhibits cell growth in a dose-dependent

manner.

Apoptosis Assays: Treatment with SU5614 was shown to induce programmed cell death

(apoptosis) in cancer cells expressing its target kinases.
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Cell Cycle Analysis: The compound was found to cause cell cycle arrest, preventing cancer

cells from progressing through the division cycle.

In Vivo Studies
While detailed pharmacokinetic and extensive in vivo efficacy data for (Z)-SU5614 are not

widely published, it is understood that the compound was evaluated in animal models of

cancer. These studies would have aimed to assess its anti-tumor activity, tolerability, and

pharmacokinetic profile.

Signaling Pathways
The inhibitory action of (Z)-SU5614 on VEGFR-2, c-Kit, and FLT3 disrupts key signaling

cascades involved in cancer progression.

Extracellular Space Cell Membrane

Intracellular Space

VEGF VEGFR-2

PLCγ

PI3KRas

PKC Raf

Akt

Cell Proliferation,
Survival, Angiogenesis

MEK ERK

(Z)-SU5614

Click to download full resolution via product page

VEGFR-2 signaling pathway and the inhibitory action of (Z)-SU5614.
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c-Kit signaling pathway and the inhibitory action of (Z)-SU5614.
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FLT3 signaling pathway and the inhibitory action of (Z)-SU5614.

Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of (Z)-
SU5614 are outlined below.

Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of (Z)-SU5614 against target kinases.

Methodology:

Recombinant human kinase domains (e.g., VEGFR-2, c-Kit, FLT3) are incubated with a

specific peptide substrate and ATP in a kinase buffer.
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(Z)-SU5614 is added at various concentrations to the reaction mixture.

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified

time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can

be done using various methods, such as radioactive assays (³²P-ATP), ELISA-based assays

with phospho-specific antibodies, or fluorescence-based assays.

The percentage of kinase inhibition is calculated for each concentration of SU5614, and the

IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of (Z)-SU5614 on the proliferation of cancer cells.

Methodology:

Cancer cells (e.g., AML cell lines, HUVECs) are seeded in 96-well plates and allowed to

adhere overnight.

The cells are then treated with various concentrations of (Z)-SU5614 or a vehicle control.

After a defined incubation period (e.g., 48-72 hours), the culture medium is replaced with a

medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

The plates are incubated for a further 2-4 hours, during which viable cells with active

mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO,

isopropanol with HCl).

The absorbance of the resulting purple solution is measured using a microplate reader at a

wavelength of approximately 570 nm.

The percentage of cell viability is calculated relative to the vehicle-treated control, and the

IC50 value for cell proliferation is determined.[13][14]
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MTT Assay Workflow
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Workflow for the MTT Cell Proliferation Assay.
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if (Z)-SU5614 induces apoptosis in cancer cells.

Methodology:

Cancer cells are treated with (Z)-SU5614 at various concentrations for a specified period.

Both adherent and floating cells are collected and washed with cold phosphate-buffered

saline (PBS).

The cells are then resuspended in Annexin V binding buffer.

Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added

to the cell suspension.

The cells are incubated in the dark for approximately 15 minutes at room temperature.

The stained cells are analyzed by flow cytometry.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine

translocation to the outer cell membrane).

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane

integrity).

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis

induced by (Z)-SU5614.[15][16][17][18]
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Annexin V/PI Apoptosis Assay Workflow
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Workflow for the Annexin V/PI Apoptosis Assay.
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Clinical Development
There is limited publicly available information regarding the clinical development of (Z)-SU5614.

It is possible that the compound did not advance to clinical trials or that its development was

discontinued at an early stage. Often, preclinical findings such as suboptimal pharmacokinetic

properties, unforeseen toxicities, or the emergence of more potent and selective compounds

can lead to the termination of a drug development program. The knowledge gained from the

study of SU5614 and other early kinase inhibitors, however, has been invaluable in guiding the

successful development of subsequent generations of targeted cancer therapies.

Conclusion
(Z)-SU5614 was a significant early-generation multi-kinase inhibitor that demonstrated

promising preclinical activity against key drivers of cancer progression, namely VEGFR-2, c-Kit,

and FLT3. Its discovery and preclinical evaluation contributed to the foundational understanding

of targeting these pathways in oncology. While it may not have progressed to widespread

clinical use, the scientific insights gained from its development have paved the way for the

approval and clinical success of numerous other kinase inhibitors that are now standard of care

for various malignancies. This technical guide provides a detailed retrospective of its scientific

journey, highlighting the methodologies and findings that defined its preclinical profile.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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